Cas no 917-92-0 (3,3-Dimethyl-1-butyne)

3,3-Dimethyl-1-butyne structure
3,3-Dimethyl-1-butyne structure
3,3-Dimethyl-1-butyne
917-92-0
C6H10
82.1436018943787
MFCD00008852
40217
13512

3,3-Dimethyl-1-butyne Properties

Names and Identifiers

    • 3,3-Dimethyl-1-butyne
    • 3-3'-Dimethyl-1-Butyne
    • (CH3)3CCequivCH
    • 3,3,3-Trimethylpropyne
    • 3,3-dimethyl-but-1-yne
    • 3,3-Dimethylbutyne
    • 1-BUTYNE, 3,3-DIMETHYL-
    • 1,2-DIMETHYL-1,4-CYCLOHEXADIENE
    • 3,3-DIMETHYLBUTYNE-1
    • TERT-BUTYLACETYLENE
    • T-BUTYL ACETYLENE
    • 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)
    • 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)
    • 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)
    • TERT-BUTYLETHYNE
    • 3,3-dimethylbut-1-yne
    • : 3,3-Dimethyl-1-butyne
    • 3,3-Dimethyl-1-butyne (ACI)
    • 2,2-Dimethyl-3-butyne
    • Neohexyne
    • EN300-83192
    • MFCD00008852
    • DTXCID20161162
    • PX4NL23U52
    • J-511081
    • 3,3-Dimethylbutyne-1
    • CHEMBL1908221
    • t-butyl acetylene
    • 3,3-DIMETHYLBUTYNE
    • 3.3-dimethyl-1-butyne
    • (CH3)3CC.$.CH
    • EC 213-035-3
    • EINECS 213-035-3
    • B1114
    • 3,3-dimethyl- 1-butyne
    • 3,3-Dimethyl-1-Butyne
    • DTXSID70238671
    • F15435
    • DB-006265
    • NS00005046
    • t-Butylacetylene
    • AKOS015841094
    • 917-92-0
    • tert-butyl acetylene
    • UNII-PX4NL23U52
    • A844068
    • BDBM50027798
    • tert-butylacetylide
    • 51730-68-8
    • 1-Butyne, 3,3-dimethyl-
    • 3,3Dimethylbutyne
    • 3, 3-dimethyl-but-1-yne
    • F0001-2465
    • 3,3-Dimethyl-1-butyne, 98%
    • tert-butylacetyiene
    • 1-BUTYNE,3,3-DIMETHYL-
    • tertbutylacetylene
    • 2,2-dimethyl-but-3-yne
    • 3,3-dimethyl-but-l-yne
    • +Expand
    • MFCD00008852
    • PPWNCLVNXGCGAF-UHFFFAOYSA-N
    • 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
    • C#CC(C)(C)C
    • 1697100

Computed Properties

  • 82.07825g/mol
  • 0
  • 2.2
  • 0
  • 0
  • 1
  • 82.07825g/mol
  • 82.07825g/mol
  • 0Ų
  • 6
  • 73.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.66570
  • 0.00000
  • n20/D 1.374(lit.)
  • Miscible with chloroform, benzene and toluene. Immiscible with water.
  • 38°C
  • −78 °C (lit.)
  • 7.88 psi ( 20 °C)
  • Fahrenheit: -13 ° f
    Celsius: -25 ° c
  • liquid
  • Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.
  • Not determined
  • Sensitive to heat
  • 0.667 g/mL at 25 °C(lit.)

3,3-Dimethyl-1-butyne Security Information

3,3-Dimethyl-1-butyne Customs Data

  • 2942000000
  • China Customs Code:

    2942000000

3,3-Dimethyl-1-butyne Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB109154-5 g
3,3-Dimethyl-1-butyne, 95%; .
917-92-0 95%
5g
€111.80 2022-09-01
Apollo Scientific
OR11141-5g
3,3-Dimethylbut-1-yne
917-92-0
5g
£85.00
Cooke Chemical
A3157412-5ML
3,3-Dimethyl-1-butyne
917-92-0 96%
5ml
RMB 51.20 2023-09-07
Enamine
EN300-83192-0.05g
3,3-dimethylbut-1-yne
917-92-0 95%
0.05g
$19.0 2024-05-21
Fluorochem
134000-1g
3,3-Dimethyl-1-butyne
917-92-0 98%
1g
£18.00 2022-02-28
Life Chemicals
F0001-2465-0.25g
3,3-DIMETHYL-1-BUTYNE
917-92-0 95%+
0.25g
$18.0 2023-09-07
Oakwood
134000-1g
3,3-Dimethyl-1-butyne
917-92-0 97%
1g
$25.00 2024-07-19
TRC
B692120-5g
tert-Butylethyne
917-92-0
5g
$ 138.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14013-5g
3,3-Dimethyl-1-butyne, 98%
917-92-0 98%
5g
¥1126.00 2023-04-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D106274-100ml
3,3-Dimethyl-1-butyne
917-92-0 96%
100ml
¥446.90 2023-09-03

3,3-Dimethyl-1-butyne Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol ,  Trioctylmethylammonium chloride Solvents: Xylene ;  reflux; reflux
Reference
Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction
Zakrzewski, J.; Huras, B.; Sas, A.; Zelechowski, K.; Bombinska, D., Polish Journal of Chemistry, 2008, 82(5), 1051-1057

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
tert-Butylacetylene revisited. Improved synthesis. Methyl migration during bromination
Collier, Wayne L.; Macomber, R. S., Journal of Organic Chemistry, 1973, 38(7), 1367-9

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 40 °C
Reference
Substituent effects on the photorearrangement of unsymmetrically substituted diazinobarrelenes
Hsieh, Hsing-Pang; Chen, Ann-Cheng; Villarante, Nelson R.; Chuang, Gary J.; Liao, Chun-Chen, RSC Advances, 2013, 3(4), 1165-1178

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide
Reference
Synthesis of terbinafine
Han, Ying; Huang, Jizi; Tu, Shunzi, Zhongguo Yaoke Daxue Xuebao, 2001, 32(1), 8-9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach
Wang, Zhe; Campagna, Silvio; Xu, Guoyou; Pierce, Michael E.; Fortunak, Joseph M.; et al, Tetrahedron Letters, 2000, 41(21), 4007-4009

Synthetic Circuit 6

Reaction Conditions
Reference
Vinyl triflates in synthesis. I. tert-Butylacetylene
Hargrove, Robert J.; Stang, Peter J., Journal of Organic Chemistry, 1974, 39(4), 581-2

Synthetic Circuit 7

Reaction Conditions
Reference
Small rings. 38. Tetra-tert-butyltetrahedrane
Maier, Guenther; Pfriem, Stephan; Schaefer, Ulrich; Malsch, Klaus Dieter; Matusch, Rudolf, Chemische Berichte, 1981, 114(12), 3965-87

Synthetic Circuit 8

Reaction Conditions
Reference
Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes
Aitken, R. Alan; Atherton, J. Ian, Journal of the Chemical Society, 1994, (10), 1281-4

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol Solvents: Xylene ;  reflux
Reference
Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industry
Zakrzewski, Jerzy; Huras, Bogumila; Kryczka, Krzysztof; Sidorczuk, Wieslaw; Strzelecki, Maciej, Chemik, 2007, 60,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Reference
A Practical Preparation of Terminal Alkynes from Aldehydes
Wang, Zhe; Campagna, Silvio; Yang, Kaihong; Xu, Guoyou; Pierce, Michael E.; et al, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivatives
Kakuuchi, Akito; Taguchi, Takeo; Hanzawa, Yuji, Tetrahedron Letters, 2003, 44(5), 923-926

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Polyethylene glycol ,  Phosphonium, tetraoctyl-, chloride (1:1)
Reference
Diols as effective cocatalysts in the phase-transfer-catalyzed preparation of 1-alkynes from 1,2-dihalides
Dehmlow, Eckehard V.; Thieser, Rainer; Sasson, Yoel; Neumann, Ronny, Tetrahedron, 1986, 42(13), 3569-74

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes
Wang, Zhe; Yin, Jianguo; Campagna, Silvio; Pesti, Jaan A.; Fortunak, Joseph M., Journal of Organic Chemistry, 1999, 64(18), 6918-6920

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  11 h, 5 °C → rt
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ;  2 h, < 30 °C → 30 °C
Reference
Regioselective synthesis of novel heterophanes from 4-amino-triazoles
Chande, Madhukar S.; Athalye, Shailesh S.; Godbole, Ajit A., Indian Journal of Chemistry, 2004, (3), 670-673

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  10 min, 170 °C
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ;  30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ;  2 h, 30 °C
Reference
Synthesis and structural studies of novel 1,3,4-oxadiazolophanes
Chande, Madhukar S.; Godbole, Ajit A.; Coutinho, Evans; Desai, Prashant, Indian Journal of Chemistry, 2003, (2), 397-400

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Pinacol
Reference
Convenient procedures for the preparation of tert-butylacetylene and vinylacetylene
Verkruijsse, H. D.; Brandsma, L., Synthetic Communications, 1990, 20(21), 3355-8

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: N-Methyl-2-pyrrolidone ;  6 h, -10 °C; 1 - 2 h, rt
Reference
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ammonia ,  Sodium amide
1.2 Reagents: Ammonium chloride
Reference
Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bonds
Pruesse, Tilmann; Lebrilla, Carlito B.; Drewello, Thomas; Schwarz, Helmut, Journal of the American Chemical Society, 1988, 110(18), 5986-93

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Nickel sulfate (NiSO4) Solvents: tert-Butanol ;  2 h, 25 - 30 °C
Reference
Alkylation of acetylene by tert-butyl alcohol
Kazakov, P. V.; Demina, E. I., Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2134-2135

Synthetic Circuit 20

Reaction Conditions
Reference
Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysis
Dehmlow, Eckehard V.; Lissel, Manfred, Tetrahedron, 1981, 37(9), 1653-8

3,3-Dimethyl-1-butyne Raw materials

3,3-Dimethyl-1-butyne Preparation Products

3,3-Dimethyl-1-butyne Suppliers

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